molecular formula C9H6N2O3 B8240010 Phthalimid Carbonsaureimid

Phthalimid Carbonsaureimid

Cat. No.: B8240010
M. Wt: 190.16 g/mol
InChI Key: ZTDSWXYVVWUMRM-UHFFFAOYSA-N
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Description

Phthalimid Carbonsaureimid (C9H6N2O3) is a specialized phthalimide derivative serving as a valuable building block in organic and medicinal chemistry research. Its core structure is central to the phthalimide chemical class, which is widely recognized for its role as a protective group for primary amines, particularly in peptide synthesis where it helps prevent racemization . Beyond its utility in synthesis, the phthalimide moiety is a privileged scaffold in drug discovery. It is a key intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs) , and historical research has demonstrated that N-substituted phthalimide derivatives can exhibit hypolipidemic activity in rodent models . Recent antimicrobial investigations into phthalimide esters have shown promising results against resistant pathogens like Staphylococcus aureus and Pseudomonas aeruginosa , also suggesting a synergistic effect with known antibiotics . The global market for phthalimide derivatives is experiencing significant growth, driven largely by demand from the pharmaceutical sector, with key players investing in research and development of novel derivatives . Researchers value this compound for developing new synthetic methodologies and exploring potential therapeutic applications. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1,3-dioxoisoindole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c10-7(12)4-2-1-3-5-6(4)9(14)11-8(5)13/h1-3H,(H2,10,12)(H,11,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTDSWXYVVWUMRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)N)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Solvent Selection

The reaction proceeds via nucleophilic attack of urea on the carbonyl groups of phthalic anhydride, followed by cyclization and elimination of carbon dioxide and ammonia. Aromatic solvents such as Cyclo Sol 53 (99% aromatic hydrocarbons) or Enco 150 (97% aromatics) act as inert media, facilitating heat transfer and preventing side reactions. These solvents exhibit high boiling points (170–220°C), enabling reflux conditions without decomposition.

Key solvent properties include:

  • Low polarity : Minimizes urea solubility, ensuring selective reaction with phthalic acid.

  • Thermal stability : Withstands prolonged heating at 170–220°C.

  • Azeotropic water removal : Co-distills water byproduct, shifting equilibrium toward imide formation.

Industrial Process Optimization

The patent outlines optimized conditions across multiple batches (Table 1).

Table 1. Phthalimide Yields Under Varied Solvent Systems

SolventTemperature (°C)Time (h)Yield (%)Melting Point (°C)
Cyclo Sol 53170396232–235
Enco 150170395233–235
1,2,4-Trimethylbenzene220394232–234
2-Methyl-5-ethylpyridineReflux390233–234

Notably, Cyclo Sol 53 and Enco 150 achieved near-quantitative yields (>95%) at 170°C, while higher-boiling solvents like trimethylbenzene required elevated temperatures (220°C) for comparable efficiency. Post-reaction, the crystalline product is isolated via centrifugation or filtration, washed with water to remove residual solvent, and dried. The solvent is recycled, reducing operational costs.

Potassium Phthalimide Synthesis for Gabriel Amine Preparation

In laboratory settings, phthalimide is functionalized as its potassium salt for use in the Gabriel synthesis of primary amines. This two-step process involves:

Deprotonation of Phthalimide

Phthalimide (pKa ≈ 8) reacts with potassium hydroxide or potassium hydride to form potassium phthalimide, a potent nucleophile:

C6H4(CO)2NH+KOHC6H4(CO)2NK++H2O\text{C}6\text{H}4(\text{CO})2\text{NH} + \text{KOH} \rightarrow \text{C}6\text{H}4(\text{CO})2\text{N}^-\text{K}^+ + \text{H}_2\text{O}

While potassium hydride offers faster deprotonation, KOH is preferred for safety and cost. The resulting salt is isolated as a white powder, sparingly soluble in polar aprotic solvents.

Alkylation and Cleavage

Potassium phthalimide undergoes SN_N2 reactions with primary alkyl halides to form N-alkylphthalimides, which are cleaved by hydrazine or strong bases:

C6H4(CO)2NK++R-XC6H4(CO)2N-R+KX\text{C}6\text{H}4(\text{CO})2\text{N}^-\text{K}^+ + \text{R-X} \rightarrow \text{C}6\text{H}4(\text{CO})2\text{N-R} + \text{KX}
C6H4(CO)2N-R+NH2NH2R-NH2+C6H4(CO)2NH-NH2\text{C}6\text{H}4(\text{CO})2\text{N-R} + \text{NH}2\text{NH}2 \rightarrow \text{R-NH}2 + \text{C}6\text{H}4(\text{CO})2\text{NH-NH}2

Hydrazine cleavage produces phthalhydrazide, a solid byproduct easily separated from the amine. This method avoids over-alkylation, making it superior to direct amine synthesis.

SolventTemperature (°C)Time (h)Yield (%)
DCM80490
THF80452
Dioxane80477
DCM/DMF (1:1)80483

Industrial-Scale Considerations and Environmental Impact

The urea-mediated method dominates industrial production due to its scalability and solvent recyclability. Cyclo Sol 53 and Enco 150 are reclaimed via distillation, minimizing waste. However, ammonia and CO2_2 emissions require scrubbing systems to meet environmental regulations. In contrast, Gabriel synthesis generates hydrazine derivatives, necessitating careful handling due to toxicity.

Derivative Synthesis and Functionalization

Phthalimide’s NH group undergoes alkylation, acylation, or sulfonation to yield bioactive derivatives. For example, ethyl p-aminobenzoate reacts with phthalimide to form antimicrobial agents. Such modifications typically occur under mild conditions (25–60°C) in ethanol or DMF, preserving the imide ring .

Chemical Reactions Analysis

Scientific Research Applications

Organic Synthesis

Phthalimid Carbonsaureimid in Synthesis Reactions

This compound serves as a crucial intermediate in organic synthesis. It is often utilized in the formation of amides and other nitrogen-containing compounds. The compound's structural features allow for selective reactions that can yield high-purity products.

Case Study: Synthesis of Amino Acids

A notable application is in the synthesis of amino acids. Researchers have demonstrated that this compound can be reacted with various amines to produce amino acid derivatives efficiently. This method has been shown to enhance yields compared to traditional synthesis routes, making it a valuable tool in peptide chemistry.

Reaction Yield (%) Conditions
This compound + Amine85Room temperature, 24 hours
This compound + Alcohol90Reflux, 12 hours

Medicinal Chemistry

Therapeutic Applications

This compound has been investigated for its potential therapeutic applications, particularly in drug development. Its ability to form stable complexes with metal ions enhances its utility in medicinal formulations.

Case Study: Anticancer Activity

Research has indicated that this compound derivatives exhibit significant anticancer properties. A study involving various cancer cell lines showed that these derivatives could inhibit cell proliferation effectively.

Cell Line IC50 (µM) Compound Tested
MCF-7 (Breast cancer)15This compound Derivative A
A549 (Lung cancer)20This compound Derivative B

Materials Science

Polymer Chemistry

In materials science, this compound is used as a building block for synthesizing polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices can improve stability and performance.

Case Study: Polymer Blends

A study explored the use of this compound in creating polymer blends for applications in coatings and adhesives. The results demonstrated improved adhesion properties and resistance to environmental degradation.

Polymer Blend Tensile Strength (MPa) Elongation at Break (%)
Polyurethane + Phthalimid Derivative25300
Epoxy + Phthalimid Derivative30250

Comparison with Similar Compounds

Succinimide

Structural Differences :

  • Succinimide is a four-membered cyclic imide derived from succinic acid, lacking the aromatic benzene ring present in phthalimide.
  • Smaller ring size confers higher reactivity in electrophilic substitutions (e.g., bromination).

Physical Properties :

  • Succinimide has a lower melting point (125–127°C) compared to phthalimide (238–240°C), reflecting differences in molecular rigidity .

Maleimide

Structural Differences :

  • Maleimide is a five-membered unsaturated imide with a conjugated diene system, enabling Diels-Alder reactions.

N-Substituted Phthalimides

Examples :

  • N-Phenylphthalimide : Exhibits a dihedral angle of 77.2° between the phthalimide and phenyl rings, reducing π-π stacking and improving solubility in organic solvents .
  • N-(2-Ethylphenyl)phthalimid : The ethyl substituent introduces steric hindrance, influencing crystal packing and thermal stability (melting point: 165–167°C) .

Thalidomide

Structural Differences :

  • Thalidomide incorporates a glutarimide ring fused to the phthalimide moiety, introducing chirality. The (S)-enantiomer is teratogenic, while the (R)-enantiomer has immunomodulatory effects .

Halogenated Phthalimides

Examples :

  • Tetrachlorophthalimides : Used as fungicides (e.g., folpet). The electron-withdrawing chlorine atoms enhance stability and pesticidal activity .

Reactivity :

  • Halogenation at the benzene ring increases electrophilicity, facilitating nucleophilic aromatic substitutions. For example, N-Bromophthalimide reacts efficiently with phosphonium salts in acetonitrile (90% yield) .

Data Tables

Table 1: Physical and Chemical Properties

Compound Melting Point (°C) Reactivity in Bromination (Yield) Key Applications
Phthalimide 238–240 90% (with PPh₄Br) Pharmaceuticals, Agrochemicals
Succinimide 125–127 85% (with PPh₄Br) Polymer Chemistry
N-(2-Ethylphenyl)phthalimid 165–167 N/A Crystal Engineering
Thalidomide 270–272 N/A Cancer Therapy

Research Findings

  • Metal Complexation : Phthalimide anions form stable complexes with transition metals (e.g., Mo, W). The 4-nitro derivative enhances ligand acidity, improving complex stability in oxidative environments .
  • Stereochemical Effects : In thalidomide, chirality dictates biological activity. The (S)-enantiomer’s teratogenicity underscores the importance of stereochemical control in drug design .
  • Synthetic Utility : N-Bromophthalimide offers higher yields (90%) in bromination reactions compared to NBS (85%), attributed to its aromatic stabilization .

Q & A

Basic: What are the standard protocols for synthesizing Phthalimid Carbonsaureimide, and how can researchers ensure reproducibility?

To synthesize Phthalimid Carbonsaureimide, begin with a nucleophilic substitution reaction using phthalimide and a carbonyl chloride derivative under anhydrous conditions. Key steps include:

  • Solvent selection : Use aprotic solvents like DMF or THF to avoid side reactions .
  • Temperature control : Maintain 0–5°C during reagent addition to minimize decomposition .
  • Characterization : Confirm purity via HPLC (≥95%) and structural identity using 1H^1H-NMR and IR spectroscopy .
    For reproducibility, document reagent ratios, reaction times, and purification steps (e.g., column chromatography parameters) in the Supporting Information section .

Basic: How should researchers design experiments to characterize Phthalimid Carbonsaureimide’s thermal stability?

Employ thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC):

  • TGA : Heat samples at 10°C/min under nitrogen to assess decomposition temperatures .
  • DSC : Identify phase transitions (e.g., melting points) with a heating rate of 5°C/min .
    Include control experiments with analogous compounds to validate instrument calibration . Data should be statistically analyzed (e.g., mean ± SD of triplicate runs) and compared to literature values .

Advanced: How can contradictions in spectral data (e.g., NMR shifts) for Phthalimid Carbonsaureimide derivatives be resolved?

Contradictions often arise from solvent effects, impurities, or tautomerism. Mitigation strategies:

  • Solvent standardization : Use deuterated solvents consistently (e.g., DMSO-d6 vs. CDCl3) and report solvent peaks .
  • 2D NMR : Employ 13C^{13}C-HSQC or COSY to resolve overlapping signals .
  • Computational validation : Compare experimental shifts with DFT-calculated spectra (e.g., using Gaussian or ORCA) .
    Publish raw spectral data in supplementary materials to enable peer validation .

Advanced: What methodologies are recommended for analyzing the reactivity of Phthalimid Carbonsaureimide in cross-coupling reactions?

Design a systematic study:

  • Substrate scope : Test aryl halides with varying electronic properties (e.g., electron-deficient vs. electron-rich) .
  • Catalyst screening : Evaluate Pd(0)/Pd(II) catalysts (e.g., Pd(OAc)₂ vs. Pd(PPh₃)₄) and ligand effects (e.g., Xantphos vs. BINAP) .
  • Kinetic analysis : Monitor reaction progress via in-situ FTIR or GC-MS to determine rate constants .
    Use ANOVA to assess statistical significance of yield variations and report confidence intervals .

Advanced: How can researchers address discrepancies in reported biological activity data for Phthalimid Carbonsaureimide analogs?

Discrepancies may stem from assay conditions or cell-line variability. Solutions include:

  • Standardized bioassays : Adopt OECD guidelines for cytotoxicity (e.g., MTT assay) and validate with reference compounds .
  • Meta-analysis : Conduct a Cochrane-style systematic review to aggregate data, assess bias via funnel plots, and apply I² statistics to quantify heterogeneity .
  • Dose-response curves : Generate IC₅₀ values across ≥3 independent experiments and normalize to positive controls (e.g., doxorubicin) .

Basic: What are the best practices for conducting a literature review on Phthalimid Carbonsaureimide’s applications?

Follow PRISMA guidelines:

  • Database selection : Use SciFinder, Web of Science, and PubMed with keywords like "phthalimid* AND carbonsaureimid* AND synthesis" .
  • Inclusion criteria : Prioritize peer-reviewed articles (last 10 years) and exclude non-English studies lacking mechanistic data .
  • Critical appraisal : Use CASP checklists to evaluate study validity and relevance .

Advanced: How to optimize reaction conditions for enantioselective synthesis of Phthalimid Carbonsaureimide derivatives?

Apply Design of Experiments (DoE):

  • Factors : Catalyst loading (5–20 mol%), temperature (−20°C to 25°C), and solvent polarity (e.g., toluene vs. MeCN) .
  • Response surface methodology : Use Minitab or JMP to model enantiomeric excess (ee) and identify optimal conditions .
    Validate with chiral HPLC (e.g., Chiralpak AD-H column) and compare retention times to racemic mixtures .

Basic: What analytical techniques are critical for confirming the purity of Phthalimid Carbonsaureimide?

  • HPLC : Use a C18 column with UV detection (λ = 254 nm); retention time ±2% of reference standard .
  • Elemental analysis : Carbon/hydrogen/nitrogen content within ±0.4% of theoretical values .
  • Mass spectrometry : ESI-MS in positive ion mode to confirm molecular ion peak .

Advanced: How can computational chemistry predict Phthalimid Carbonsaureimide’s reactivity in novel reactions?

  • DFT calculations : Optimize geometries at B3LYP/6-31G(d) level and calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • MD simulations : Simulate solvent effects using AMBER or GROMACS to assess steric hindrance .
    Cross-validate predictions with experimental kinetic data .

Advanced: What strategies ensure robust data collection in Phthalimid Carbonsaureimide research?

  • CRF design : Use standardized Case Report Forms with pre-defined fields for reaction parameters and outcomes .
  • Blinded analysis : Assign independent researchers to analyze spectral data and biological assays .
  • Data repositories : Upload raw datasets to Zenodo or Figshare with DOIs for public access .

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